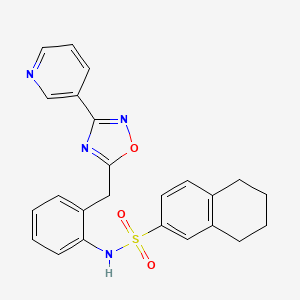

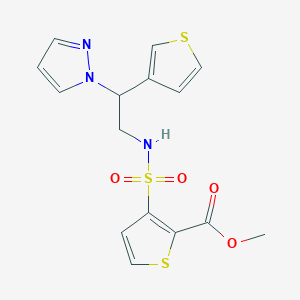

![molecular formula C11H19NO2 B2488667 Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline] CAS No. 1511270-94-2](/img/structure/B2488667.png)

Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis The synthesis of spiro[quinoline] derivatives often involves multi-component reactions, leveraging the reactivity of quinoline precursors with various reagents to construct the spiro framework efficiently. For example, Patel et al. (2019) demonstrated a pseudo-four-component reaction involving 3,4-methylenedioxyaniline, N,N-dimethylbarbituric acid, and aryl/heteroaryl aldehyde for the regioselective construction of functionalized spiro[quinoline] derivatives using a sustainable catalyst, highlighting the challenges and advancements in the synthesis of these complex molecules (Patel & Patel, 2019).

Molecular Structure Analysis The structural analysis of spiro[quinoline] derivatives, as presented by Bonacorso et al. (2018), involves detailed X-ray diffraction methods to determine the planarity and spatial arrangement of the quinoline rings. This structural information is crucial for understanding the chemical reactivity and potential applications of these compounds. The study highlights the importance of intermolecular interactions in defining the crystal packing and molecular arrangement, which are essential aspects of their molecular structure (Bonacorso et al., 2018).

Chemical Reactions and Properties Spiro[quinoline] compounds undergo various chemical reactions, reflecting their rich chemistry. For instance, Lou et al. (2021) explored the scandium-catalyzed asymmetric dearomative spiro-annulation of quinolines with alkynes, revealing a pathway for constructing spiro-dihydroquinoline derivatives. This work underscores the diverse chemical reactivity of spiro[quinoline] compounds, enabling the synthesis of complex molecular architectures (Lou et al., 2021).

Applications De Recherche Scientifique

Synthesis of Spiroheterocyclic Compounds Qinghua Meng et al. (2017) explored the synthesis of spiroheterocyclic compounds, including derivatives of Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. They demonstrated efficient conditions for obtaining these derivatives, highlighting the process's advantages such as short reaction time and wide substrate scope (Meng et al., 2017).

Preparation and Properties of Spiro[Quinoline] Derivatives R. T. Coutts and A. El-Hawari (1977) reported on the preparation and properties of various spiro[quinoline] derivatives, including structures related to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. These compounds were characterized by various spectroscopic methods, providing insights into their chemical properties (Coutts & El-Hawari, 1977).

Antitumor Agents Synthesis and Biological Evaluation

A. Bolognese et al. (2008) conducted research on quinolinquinone derivatives, which include structures similar to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. Their study focused on the synthesis and evaluation of these compounds' antiproliferative activity against various human tumor cell lines, revealing their potential as antitumor agents (Bolognese et al., 2008).

Synthesis of New Fused/Spiroheterocyclic Compounds A. Khalafallah et al. (2002) synthesized a series of fused and spiroheterocyclic compounds incorporating quinoline structures. These compounds were prepared through cyclocondensation and cycloaddition reactions, highlighting the versatility of quinoline derivatives in synthesizing complex molecular structures (Khalafallah et al., 2002).

Practical Synthesis of Octahydrobenzo[g]quinolines Markus Bänziger et al. (2000) described a practical synthesis method for octahydrobenzo[g]quinolines, which are structurally related to Octahydro-1'H-spiro[1,3-dioxolane-2,6'-quinoline]. Their method was efficient for large-scale manufacturing, demonstrating the industrial applicability of these compounds (Bänziger et al., 2000).

Propriétés

IUPAC Name |

spiro[1,3-dioxolane-2,6'-2,3,4,4a,5,7,8,8a-octahydro-1H-quinoline] |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO2/c1-2-9-8-11(13-6-7-14-11)4-3-10(9)12-5-1/h9-10,12H,1-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXHLGDMIGLCTEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC3(CCC2NC1)OCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

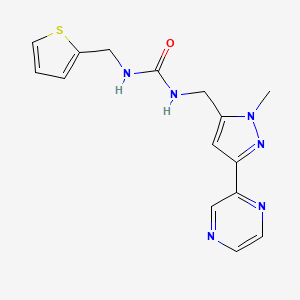

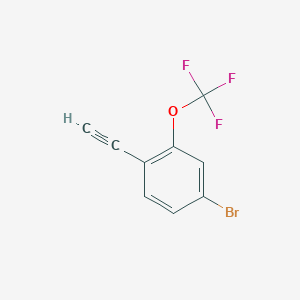

![4-((1-(2-(benzo[d]thiazol-2-ylthio)acetyl)azetidin-3-yl)oxy)-1-cyclopropyl-6-methylpyridin-2(1H)-one](/img/structure/B2488585.png)

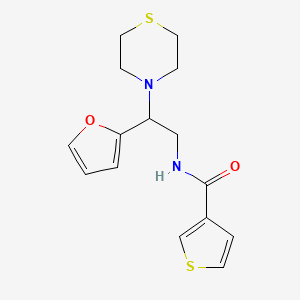

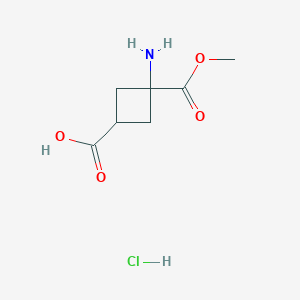

![N-[(4-chlorophenyl)methyl]-5-(2,4-dioxo-1H-quinazolin-3-yl)pentanamide](/img/structure/B2488586.png)

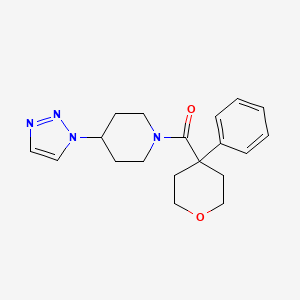

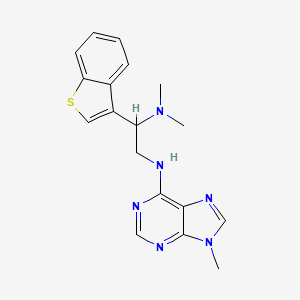

![2-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B2488594.png)

![4,4,4-Trifluoro-1-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]butan-1-one](/img/structure/B2488596.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-(3-(trifluoromethyl)phenyl)ethan-1-one](/img/structure/B2488602.png)

![ethyl 2-(2-((5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4-(3-(trifluoromethyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)acetate](/img/structure/B2488605.png)